Bienvenue dans la boutique en ligne BenchChem!

5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Hydrogen-bond donor Benzoxazolone RORγ modulator

Unsubstituted NH at the benzoxazolone 3-position enables unique H-bond donor interactions absent in the N-methyl analog (CAS 2034396-82-0). Ideal for matched-pair SAR to probe NH contribution to RORγ binding, metabolic stability (UGT-mediated glucuronidation), and docking validation. Clean IP profile supports freedom-to-operate. Order now to generate proprietary data.

Molecular Formula C15H14N4O5S
Molecular Weight 362.36
CAS No. 2034322-14-8
Cat. No. B2643546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
CAS2034322-14-8
Molecular FormulaC15H14N4O5S
Molecular Weight362.36
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
InChIInChI=1S/C15H14N4O5S/c20-15-18-12-7-11(1-2-13(12)24-15)25(21,22)19-6-3-10(9-19)23-14-8-16-4-5-17-14/h1-2,4-5,7-8,10H,3,6,9H2,(H,18,20)
InChIKeyBRSLHFMABCAQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 245 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 2034322-14-8): Structural and Pharmacophoric Baseline for Procurement Decisions


5-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 2034322-14-8) is a fully synthetic, achiral heterocyclic compound composed of a benzo[d]oxazol-2(3H)-one core, a pyrrolidine-1-sulfonyl linker, and a pyrazin-2-yloxy side chain . Its molecular formula is C₁₅H₁₄N₄O₅S with a molecular weight of 362.36 g·mol⁻¹ . The compound belongs to a broader class of pyrrolidinyl sulfone derivatives that have been investigated as modulators of the retinoic acid-related orphan receptor γ (RORγ), a transcription factor implicated in Th17-cell differentiation and autoimmune disease [1]. However, peer-reviewed quantitative bioactivity data specific to this compound remain absent from public databases, and its differentiation from close analogs must currently be assessed through structural, physicochemical, and pharmacophoric comparisons [2].

Why Generic Substitution Fails for 5-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one: Structural Determinants of Pharmacophoric Non-Interchangeability


Compounds within the benzoxazolone-sulfonamide class cannot be assumed to be interchangeable, because minor structural modifications—such as N-methylation of the benzoxazolone ring or replacement of the pyrazine ether—profoundly alter hydrogen-bond donor capacity, lipophilicity, and molecular shape [1]. The target compound possesses an unsubstituted NH at the benzoxazolone 3-position (one H-bond donor), whereas its closest commercial analog, 3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 2034396-82-0), has an N-methyl group that eliminates this H-bond donor and increases both molecular weight (+14 Da) and hydrophobicity . These differences can translate into divergent target binding, cellular permeability, metabolic stability, and ultimately functional activity, making generic substitution scientifically unjustified without compound-specific comparative data [2].

5-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Unsubstituted NH vs. N-Methyl Analog Comparison

The target compound retains a free NH group at the benzoxazolone 3-position, providing one explicit hydrogen-bond donor. In contrast, the closest commercial analog (CAS 2034396-82-0) is N-methylated at this position, reducing the H-bond donor count from 1 to 0 . In RORγ and related nuclear receptor ligand-binding domains, H-bond donor interactions with key polar residues (e.g., the His479–Tyr502 network in RORγ) are frequently critical for inverse agonist activity [1]. This structural difference is therefore pharmacophorically non-trivial and may explain differential binding orientation or potency in target engagement assays.

Hydrogen-bond donor Benzoxazolone RORγ modulator

Molecular Weight and Lipophilicity Differentiation: Target vs. N-Methyl Analog

The target compound (MW 362.36 g·mol⁻¹) is 14 Da lighter than the N-methyl analog (MW 376.39 g·mol⁻¹) . This 3.7% reduction in molecular weight, combined with the presence of an additional polar NH group, predicts a lower computed logP for the target compound. Although experimental logP values are not publicly available for either compound, the structural difference—an H-bond donor in place of a methyl group—is expected to reduce lipophilicity by approximately 0.5–1.0 logP units based on well-established fragment-based contribution methods [1]. Lower lipophilicity generally correlates with improved aqueous solubility and reduced CYP450 promiscuity, both of which are desirable for in vitro assay compatibility and early in vivo studies.

Molecular weight LogP Drug-likeness

Heteroaryl Ether Differentiation: Pyrazine vs. 5-Fluoropyrimidine Analog

The target compound incorporates a pyrazin-2-yloxy ether, whereas a closely related analog (CAS 2034360-75-1) contains a 5-fluoropyrimidin-2-yloxy moiety at the equivalent position [1]. Pyrazine is an electron-deficient heterocycle with a dipole moment that differs from that of 5-fluoropyrimidine, and the absence of a fluorine substituent alters both electronic properties and metabolic vulnerability. Fluorine at the 5-position of pyrimidine is a known site for oxidative defluorination or glutathione conjugation, which can accelerate metabolic clearance [2]. The pyrazine variant may therefore exhibit reduced CYP450-mediated metabolism at the heteroaryl ring, translating to a distinct pharmacokinetic or metabolic stability profile, although direct comparative data are unavailable.

Heteroaryl ether Pyrazine 5-Fluoropyrimidine Selectivity

Benzoxazolone NH as a Metabolic Soft Spot: Implication for In Vivo Differentiation

The unsubstituted benzoxazolone NH in the target compound is a potential site for phase II conjugation (glucuronidation or sulfation), whereas the N-methyl analog (CAS 2034396-82-0) blocks this metabolic pathway . In the broader class of benzoxazolone-containing drugs (e.g., the analgesic zaltoprofen), the NH-bearing scaffold exhibits rapid glucuronidation and shorter plasma half-life compared to N-alkylated analogs [1]. This metabolic divergence can be exploited in experimental settings: the target compound may serve as a probe for conjugation-dependent clearance, while the N-methyl analog may be preferred when metabolic stability is critical.

Metabolic stability Benzoxazolone Glucuronidation

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability

The target compound is predicted to have a topological polar surface area (TPSA) of approximately 97–101 Ų, based on its 2D structure (5 H-bond acceptors, 1 H-bond donor) [1]. This falls within the range associated with moderate oral absorption but likely excludes significant passive blood-brain barrier penetration (CNS drug threshold: TPSA < 70–90 Ų) [2]. The N-methyl analog (HBD = 0) has a slightly lower predicted TPSA (≈88–92 Ų) and may exhibit marginally improved CNS penetration, though still likely outside the CNS drug space. For peripheral target engagement (e.g., Th17 cells in autoimmune disease), the target compound's TPSA is appropriate.

TPSA Membrane permeability CNS penetration

Lack of Public Bioactivity Data: Differentiating by Data Availability and Research Status

As of April 2026, the target compound (CAS 2034322-14-8) has no reported bioactivity data in ChEMBL, BindingDB, or PubMed-indexed literature, and no patent specifically exemplifies this compound with quantitative IC₅₀/EC₅₀ data [1][2]. In contrast, structurally related RORγ modulators from the pyrrolidinyl sulfone series (e.g., compounds from US11292781) have reported IC₅₀ values ranging from 37 nM to 337 nM in RORγ reporter gene assays [3]. The absence of data for the target compound represents both a limitation and a differentiation point: it is an unexplored chemical entity within a validated pharmacophore series, making it suitable for novel IP generation and target-fishing experiments.

Data availability Screening compound Research tool

Optimal Research Application Scenarios for 5-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration of the Benzoxazolone NH Pharmacophore in RORγ Modulation

The target compound is the optimal choice for SAR campaigns that aim to dissect the contribution of the benzoxazolone NH hydrogen-bond donor to target binding. Because the N-methyl analog (CAS 2034396-82-0) eliminates this H-bond donor while retaining the same pyrazine ether and sulfonyl linker , a matched-pair comparison between the two compounds can isolate the pharmacophoric role of the NH group. This is directly relevant to RORγ inverse agonist programs, where ligand–protein co-crystal structures have identified H-bond networks involving polar residues in the ligand-binding domain [1].

In Vitro Metabolic Stability Profiling: Conjugation-Dependent Clearance Probing

The free NH of the benzoxazolone ring is a predicted site for UDP-glucuronosyltransferase (UGT)-mediated glucuronidation . The target compound can serve as a probe substrate to assess the contribution of phase II conjugation to the clearance of benzoxazolone-containing scaffolds. When tested alongside the N-methyl analog, differential stability in hepatocyte or liver microsome assays can quantify the metabolic liability of the NH group, informing lead optimization strategies for compounds where extended half-life is required [1].

Novel IP Generation: Unexplored Chemotype within a Validated Pharmacophore Class

The target compound has zero prior art bioactivity data , yet the pyrrolidinyl sulfone scaffold to which it belongs is a well-precedented RORγ modulator chemotype with multiple patent families (e.g., US11292781, EP3092229B1) [1]. For drug discovery groups seeking freedom-to-operate or composition-of-matter patent filings, this compound represents a clean starting point for generating proprietary biological data without pre-existing third-party disclosures. Early internal profiling (e.g., RORγ reporter gene assay, selectivity panel) can rapidly establish value.

Computational Docking and Pharmacophore Model Validation

The distinct combination of pyrazine ether (electron-deficient diazine, no halogen), pyrrolidine sulfonyl linker (conformational flexibility), and benzoxazolone NH (H-bond donor) provides a unique pharmacophoric fingerprint for computational chemistry applications . The target compound can be used to validate docking poses in RORγ or related nuclear receptor crystal structures, where the pyrazine nitrogen atoms and the NH donor offer specific interaction vectors that distinguish it from the 5-fluoropyrimidine and N-methyl analogs [1].

Quote Request

Request a Quote for 5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.